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Compound of Interest

Compound Name: Methyl phenyl disulfide

CAS No.: 14173-25-2

Cat. No.: B081605

Get Quote

Executive Summary & Strategic Utility
Methyl phenyl disulfide (PhSSMe) is an unsymmetrical disulfide that serves as a superior

methylthiolating agent (

equivalent) compared to traditional sources like methanethiol (toxic gas) or methanesulfenyl
chloride (unstable, moisture-sensitive).

The Core Chemical Logic: The utility of PhSSMe rests on the differential stability of the thiolate

leaving groups. In nucleophilic substitution reactions, the cleavage of the S-S bond is dictated

by the stability of the expelled anion.

Leaving Group A: Thiophenolate (

, pKa of conjugate acid

6.6)
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Leaving Group B: Methanethiolate (

, pKa of conjugate acid

10.4)

Because

is a significantly better leaving group (by

4 orders of magnitude), nucleophiles preferentially attack the methyl-bearing sulfur, resulting in
the selective transfer of the methylthio group (-SMe) and the expulsion of stable thiophenol.

Application I: Regioselective -Methylthiolation of
Carbonyls
This is the primary application of PhSSMe. It allows for the direct introduction of a methylthio

group at the

-position of ketones, esters, and lactones via enolate chemistry.

Mechanistic Insight
The reaction proceeds via an

attack of the enolate nucleophile on the disulfide bond. The high selectivity for methylthiolation
over phenylthiolation is driven by the "Leaving Group Principle."
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Caption: Pathway for selective methylthiolation. The enolate attacks the sulfur atom bonded to

the methyl group to expel the more stable thiophenolate anion.
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Experimental Protocol: -Methylthiolation of
Cyclohexanone
Objective: Synthesis of 2-(methylthio)cyclohexanone.

Reagents:

Cyclohexanone (1.0 equiv)

LDA (Lithium Diisopropylamide) (1.1 equiv)

Methyl Phenyl Disulfide (PhSSMe) (1.2 equiv)

THF (Anhydrous)

Saturated

solution

Step-by-Step Procedure:

Enolate Formation:

Flame-dry a 3-neck round-bottom flask under Argon.

Add anhydrous THF (0.5 M concentration relative to substrate).

Cool to -78°C.[1]

Add LDA (1.1 equiv) dropwise.

Add Cyclohexanone (1.0 equiv) dropwise over 10 minutes.

Stir at -78°C for 45 minutes to ensure complete deprotonation.

Sulfenylation:

Dissolve PhSSMe (1.2 equiv) in a minimal amount of anhydrous THF.
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Add the PhSSMe solution dropwise to the enolate at -78°C.

Note: The reaction is rapid.[2] The solution may change color (often becoming pale

yellow).[2]

Warm-up & Quench:

Allow the reaction to warm to 0°C over 1 hour.

Quench by adding saturated aqueous

.

Workup:

Extract with Ethyl Acetate (

).

Wash combined organics with 1M NaOH (to remove the PhSH byproduct) followed by

Brine.

Dry over

and concentrate.

Purification:

Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table:
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Issue Probable Cause Solution

Low Yield Incomplete enolization
Ensure LDA is fresh/titrated;

increase deprotonation time.

Mixture of SMe/SPh High Temperature
Keep addition strictly at -78°C.

High temps erode selectivity.

PhSH Smell Byproduct presence

Wash organic layer thoroughly

with 1M NaOH or basic

alumina filtration.

Application II: Radical Addition to Alkynes (Thiol-
Yne Reaction)
PhSSMe can serve as a source of thiyl radicals in atom-transfer radical addition (ATRA)

reactions. While typically symmetrical disulfides are used, PhSSMe allows for the study of

radical selectivity or the introduction of specific thio-groups when combined with photo-

catalysis.

Mechanism: Under UV irradiation or radical initiation (AIBN), PhSSMe undergoes homolytic

cleavage:

While

is more stable (persistent) and

is more reactive, in the presence of alkynes, the reaction often yields vinyl sulfides.

Protocol: Photo-initiated Addition to Phenylacetylene

Setup: Quartz tube or borosilicate vial (depending on light source).

Mix: Phenylacetylene (1.0 mmol) + PhSSMe (1.2 mmol) in solvent (e.g., Acetonitrile or neat).

Initiation: Irradiate with Blue LED (450 nm) or UV lamp (365 nm) for 4-12 hours.

Result: Formation of 1,2-bis(thio)alkenes or vinyl sulfides.
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Note: Due to the mixture of radicals (

and

), this reaction often produces a mixture of regio- and stereoisomers (E/Z). For high
precision, this method is less preferred than the nucleophilic approach unless "scrambling"
is acceptable or specific catalysts (like Diphenyl Diselenide) are used to modulate
selectivity.

Application III: Transition Metal-Catalyzed Cross-
Coupling
PhSSMe can be used as a surrogate for methanethiol in Pd- or Ni-catalyzed C-S bond

formation (Buchwald-Hartwig type sulfenylation).

Reactions:

Critical Consideration: Unlike nucleophilic substitution, oxidative addition of PhSSMe to a metal

center (

) yields a complex with both SPh and SMe ligands:

. Subsequent reductive elimination with the aryl group (

) could theoretically yield

or

.

Optimization: To favor

, electron-rich ligands (like alkyl phosphines) and specific solvents are often required.
However, in many standard catalytic cycles, a mixture is observed.

Alternative: For strict

synthesis, using Sodium Thiomethoxide (NaSMe) is often cleaner. PhSSMe is reserved for
cases where anhydrous, neutral conditions are required or where the substrate is sensitive
to strong bases like thiolate salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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